3-[(5-Nitrofuran-2-yl)formamido]propanoic acid
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Overview
Description
3-[(5-Nitrofuran-2-yl)formamido]propanoic acid is a chemical compound with the molecular formula C8H8N2O6 and a molecular weight of 228.16 g/mol It is known for its unique structure, which includes a nitrofuran moiety and a formamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Nitrofuran-2-yl)formamido]propanoic acid typically involves the reaction of 5-nitrofuran-2-carboxylic acid with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Nitrofuran-2-yl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like sodium dithionite.
Substitution: The formamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
3-[(5-Nitrofuran-2-yl)formamido]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with antibacterial or antifungal activity.
Mechanism of Action
The mechanism of action of 3-[(5-Nitrofuran-2-yl)formamido]propanoic acid is primarily related to its nitrofuran moiety. Nitrofurans are known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. This results in the inhibition of microbial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
3-[(5-Nitrofuran-2-yl)formamido]propanoic acid is unique due to its specific structure, which combines the nitrofuran moiety with a formamido group and a propanoic acid backbone. This unique structure may confer distinct chemical and biological properties compared to other nitrofuran compounds .
Properties
IUPAC Name |
3-[(5-nitrofuran-2-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c11-7(12)3-4-9-8(13)5-1-2-6(16-5)10(14)15/h1-2H,3-4H2,(H,9,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFCXBILQZHHCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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